2-Allyl-4-methylphenol
Overview
Description
2-Allyl-4-methylphenol, also known as 4-methyl-2-(2-propenyl)phenol, is an organic compound with the molecular formula C10H12O. It is a derivative of phenol, characterized by the presence of an allyl group and a methyl group attached to the benzene ring. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
This compound is a phenolic compound, and phenolic compounds are generally known for their antioxidant properties
Mode of Action
As a phenolic compound, it may exert its effects through antioxidant activity, neutralizing harmful free radicals in the body
Biochemical Pathways
Phenolic compounds can influence a variety of biochemical pathways due to their antioxidant properties . They can protect against oxidative stress, which can affect numerous pathways related to inflammation, aging, and chronic disease .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well-absorbed in the gastrointestinal tract . .
Result of Action
As an antioxidant, it may help to protect cells from damage by free radicals . This could potentially have a variety of effects, depending on the cells and tissues involved.
Action Environment
The action of 2-Allyl-4-methylphenol, like that of many other compounds, can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other compounds . .
Biochemical Analysis
Cellular Effects
Phenolic compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Allyl-4-methylphenol can be synthesized through several methods. One common approach involves the Claisen rearrangement of allyl phenyl ether. This reaction is typically carried out under thermal conditions, where the allyl group migrates to the ortho position relative to the hydroxyl group, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction efficiency and yield. Zeolite-mediated isomerization of allyl phenyl ether is one such method, where the presence of zeolite catalysts facilitates the rearrangement process .
Chemical Reactions Analysis
Types of Reactions: 2-Allyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Saturated phenolic derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-Allyl-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential as an antioxidant due to its phenolic structure.
Medicine: Research has investigated its antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of fragrances, flavors, and other aromatic compounds.
Comparison with Similar Compounds
Eugenol: 4-Allyl-2-methoxyphenol, known for its use in dentistry and as a flavoring agent.
Isoeugenol: 4-Prop-1-enyl-2-methoxyphenol, used in the fragrance industry.
Thymol: 5-Methyl-2-(propan-2-yl)phenol, known for its antiseptic properties.
Uniqueness of 2-Allyl-4-methylphenol: Compared to similar compounds, this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of an allyl group and a methyl group provides a unique balance of reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
4-methyl-2-prop-2-enylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-4-9-7-8(2)5-6-10(9)11/h3,5-7,11H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXJWGPWQBPZOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216478 | |
Record name | 2-Allyl-p-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-06-4 | |
Record name | 2-Allyl-4-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6628-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Allyl-p-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC60285 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Allyl-p-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-allyl-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.915 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ALLYL-P-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9ZKZ3DMF3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Allyl-4-methylphenol in essential oil research?
A: this compound features as a significant component in the essential oil of certain plants. For example, it constitutes 6.44% of the essential oil extracted from Deverra tortuosa, a plant known for its medicinal properties. [] This oil exhibited potent antifungal activity against various phytopathogenic fungi, suggesting potential applications in agriculture. [] Further research is needed to isolate the specific contribution of this compound to the overall antifungal effect.
Q2: How does the structure of this compound influence its polymerization behavior?
A: The presence of both allyl and phenolic functional groups in this compound makes it a suitable monomer for polymerization reactions. Research demonstrates its successful use in generating polyphenylene oxide (PPO) films on platinum electrodes. [] The study highlighted the impact of factors like solvent composition and concentration ratios on the resulting film properties. [] Specifically, thicker, more porous films were obtained from methanol/water solutions, while thinner, insulating films resulted from aqueous KOH solutions. [] This control over film characteristics showcases the potential of this compound in material science applications.
Q3: Can this compound be used to modify the properties of other polymers?
A: Yes, this compound can be utilized to improve the properties of existing polymers. For example, it acts as a modifying agent for bismaleimide resins. [] When incorporated into these resins, it leads to desirable characteristics like lower softening points, enhanced solubility in acetone, and improved toughness. [] This modification significantly enhances the processing characteristics and overall performance of the final resin product. []
Q4: Can microwave heating be used to accelerate reactions involving this compound?
A: Yes, microwave heating can significantly enhance the rate of reactions involving this compound. A study focusing on the Claisen rearrangement of allyl phenyl ethers demonstrated that using microwave heating at 200°C in DMF increased the reaction rate for this compound formation by 60 times compared to conventional heating. [] This highlights the potential of microwave-assisted synthesis for developing more efficient and time-saving protocols involving this compound.
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